N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thioacetamide. Its molecular formula is C21H15ClN3O2S with a molecular weight of 476.4 g/mol. The structure features a thienopyrimidine core which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H15ClN3O2S |
Molecular Weight | 476.4 g/mol |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thioacetamide |
InChI Key | PMUCNWUUVADPHF-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the thienopyrimidine core followed by the introduction of chlorophenyl and methylphenyl groups. Advanced techniques such as continuous flow chemistry are often employed to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. Its unique structural features allow it to modulate these targets effectively.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell proliferation in various cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the thienopyrimidine core could enhance its antitumor efficacy.
Case Study: Antitumor Activity
A study evaluated the compound against several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated significant inhibition of cell growth compared to control groups, suggesting its viability as a lead compound for drug development in oncology.
Comparative Analysis with Similar Compounds
This compound stands out due to its unique thienopyrimidine structure which imparts distinct biological activities compared to other similar compounds.
Compound Name | Anticancer Activity |
---|---|
N-(3-chloro-4-methylphenyl)-... | Moderate to High |
Other Thienopyrimidine Derivatives | Variable |
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-13-6-7-14(10-17(13)23)24-19(27)12-31-22-25-18-8-9-30-20(18)21(28)26(22)15-4-3-5-16(11-15)29-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQKATMOVLYKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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